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Compound of Interest

2-Propanone, 1,1-diethoxy-3-
Compound Name:
phenyl-

Cat. No.: B103692

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 2-Propanone, 1,1-diethoxy-3-phenyl-, also known as 1,1-diethoxy-3-
phenylpropan-2-one. The information presented is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis. This document
summarizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, outlines detailed experimental protocols for obtaining such spectra,
and includes visualizations to illustrate key analytical pathways.

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for 2-Propanone, 1,1-
diethoxy-3-phenyl- in public databases, the following data has been predicted based on the
analysis of structurally analogous compounds, including phenylacetone and various diethyl
acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR):

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different
proton environments in the molecule.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b103692?utm_src=pdf-interest
https://www.benchchem.com/product/b103692?utm_src=pdf-body
https://www.benchchem.com/product/b103692?utm_src=pdf-body
https://www.benchchem.com/product/b103692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical

Multiplicit Integration Assignment
Shift (ppm) — 2 2
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
] Methine proton (-
~4.80 Singlet 1H
CH(OEt)2)
) Methylene protons (-
~3.80 Singlet 2H
CH2-Ph)
Methylene protons (-
~ 3.60 Quartet 4H
O-CH2-CHs3)
Methyl protons (-O-
~1.20 Triplet 6H y'p (

CH2-CHs3)

13C NMR (Carbon-13 NMR):

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (ppm)

Assignment

~ 205 Carbonyl carbon (C=0)

~ 135 Quaternary aromatic carbon (C-Ph)
~128-130 Aromatic carbons (CH-Ph)

~102 Acetal carbon (-CH(OEt)2)

~ 62 Methylene carbons (-O-CH2-CHs)
~50 Methylene carbon (-CH2-Ph)

~15 Methyl carbons (-O-CH2-CH3)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~ 3050 - 3030 Medium Aromatic C-H stretch
~ 2980 - 2850 Strong Aliphatic C-H stretch

~ 1725 Strong Ketone C=0 stretch

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C bending
~ 1150 - 1050 Strong C-O stretch (acetal)

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and several characteristic

fragment ions.

m/z Proposed Fragment
222 [M]* (Molecular lon)
177 [M - OCH2CHs]*

149 [M - CH(OCH2CHs)2]*
103 [CH(OCH2CHs)2]*

91 [C7H7]* (Tropylium ion)
43 [CHsCO]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-
Propanone, 1,1-diethoxy-3-phenyl-.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard (0.03% v/v).
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« Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
400 MHz or equivalent.

e 'H NMR Acquisition:
o Acquire the spectrum at a proton frequency of 400 MHz.
o Set the spectral width to approximately 16 ppm.
o Use a 30-degree pulse width.
o Set the relaxation delay to 1.0 second.
o Acquire 16-32 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum at a carbon frequency of 100 MHz.
o Employ proton decoupling to simplify the spectrum.
o Set the spectral width to approximately 240 ppm.
o Use a 45-degree pulse width.
o Set the relaxation delay to 2.0 seconds.

o Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-
to-noise ratio.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the spectra using the TMS signal at 0.00 ppm for *H NMR and the CDCIs solvent peak at
77.16 ppm for :3C NMR.

IR Spectroscopy

e Sample Preparation: As the compound is a liquid, the spectrum can be obtained directly as a
thin film. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium
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bromide (KBr) plates.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Record the sample spectrum over the range of 4000-400 cm™1,

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

[e]

The data is typically reported in terms of transmittance (%).

« Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

e Sample Introduction: Introduce a dilute solution of the sample (approximately 1 mg/mL in a
volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct
infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

 Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electron lonization (El) for GC-MS or Electrospray lonization (ESI) for LC-
MS.

o Data Acquisition (EI Mode):
o Use a standard electron energy of 70 eV.
o Scan a mass range of m/z 40-400.
o The data will be a plot of relative intensity versus mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the compound.
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Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a
potential fragmentation pathway in mass spectrometry.

Spectroscopic Analysis Workflow
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Spectroscopic analysis workflow for 2-Propanone, 1,1-diethoxy-3-phenyl-
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Postulated Mass Spectrometry Fragmentation Pathway
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Postulated mass spectrometry fragmentation of the title compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Propanone, 1,1-diethoxy-3-
phenyl-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103692#spectroscopic-data-nmr-ir-ms-of-2-
propanone-1-1-diethoxy-3-phenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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